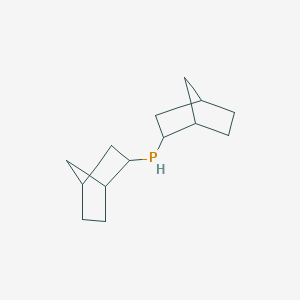

di-2-Norbornylphosphine

Overview

Description

Synthesis Analysis

The synthesis of novel phosphine compounds is a topic of interest in the field of chemistry due to their applications in catalysis. For instance, the synthesis of a novel enantiopure C2-symmetric bisphosphine, DIPHONANE, was accomplished starting from 2,5-norbornadione, which is a related compound to di-2-norbornylphosphine . This synthesis involved the resolution of an intermediate phosphine oxide using chiral tartaric acid derivatives.

Molecular Structure Analysis

The molecular structure of phosphine compounds is crucial for their reactivity and function as ligands. The paper on diborylphosphine and diphosphinoborane compounds provides insights into the structural characteristics of these types of compounds . For example, the diborylphosphine compound was found to have a planar core involving the phosphorus and two boron atoms, with shortened B-P bond lengths, suggesting a structural analogy with the allyl cation.

Chemical Reactions Analysis

Phosphine compounds are known to facilitate various chemical reactions. The phosphine-catalyzed domino reaction described in one of the papers is an example of how phosphines can be used to construct complex organic structures with high stereoselectivity . Additionally, the rhodium-catalyzed asymmetric conjugate additions of boronic acids to enones using a chiral bisphosphine ligand demonstrate the utility of phosphines in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine compounds are influenced by their molecular structure. The spectroscopic investigation of the hydrogenation of 2,5-norbornadiene catalyzed by a rhodium complex with triphenylphosphine ligands provides information on the behavior of these complexes under various conditions, such as the presence of hydrogen and the addition of free phosphine . These properties are essential for understanding the reactivity and potential applications of phosphine compounds in catalysis.

Scientific Research Applications

Asymmetric Catalysis

Di-2-Norbornylphosphine derivatives have been used in asymmetric catalysis. For instance, DIPHONANE, a novel enantiopure C2-symmetric bisphosphine derived from 2,5-norbornadione, was synthesized and applied in rhodium-catalyzed asymmetric conjugate additions of boronic acids to cyclic enones. This process resulted in high yields and enantiomeric excesses, demonstrating the potential of such phosphine ligands in asymmetric synthesis (Vandyck et al., 2006).

Organic Synthesis

In organic synthesis, reactions involving tri-n-butylphosphine/carbon disulfide adducts with norbornene and various aldehydes have been explored. These reactions produced bis- and tris-dithiolanes, illustrating the versatility of norbornene-derived phosphines in organic transformations (Aitken et al., 1997).

Catalysis in Hydrogenation Reactions

Di-2-Norbornylphosphine compounds have also been involved in catalytic hydrogenation reactions. A study on the hydrogenation of 2,5-norbornadiene catalyzed by a rhodium complex provided insights into the mechanistic aspects of such reactions, where the phosphine ligands play a crucial role in the catalyst's performance (Esteruelas et al., 2000).

Catalyst Activity and Selectivity

Research has also been conducted on the influence of C4-bridged diphosphines, including derivatives of norbornane, on catalyst activity and selectivity in various chemical processes. Such studies contribute to the understanding of how ligand structure affects the efficiency and selectivity of catalyzed reactions (Knight et al., 2000).

Hydrosilylation of Ketones

In the field of enantioselective catalysis, Cu I compounds with optically active chelate phosphines, including Norphos (a derivative of norbornylphosphine), have been used as catalysts for the hydrosilylation of acetophenone, yielding products with optical purity. This highlights the potential of norbornylphosphine derivatives in asymmetric catalysis (Brunner & Miehling, 1984).

Water-Soluble Metal Complexes and Catalysts

The development of water-soluble catalysts for olefin hydroformylation has seen the use of monophosphines derived from norbornadiene. These catalysts have exhibited high activities and selectivities, important for industrial applications (Herrmann et al., 1995).

Safety And Hazards

properties

IUPAC Name |

bis(2-bicyclo[2.2.1]heptanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYNGYAEADUMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2PC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402702 | |

| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

di-2-Norbornylphosphine | |

CAS RN |

148432-44-4 | |

| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

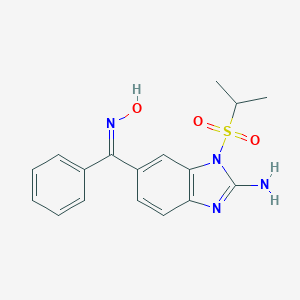

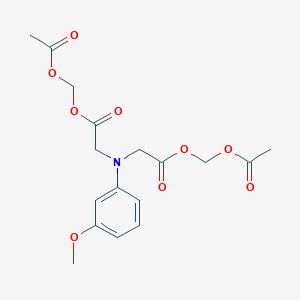

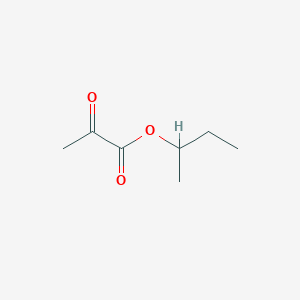

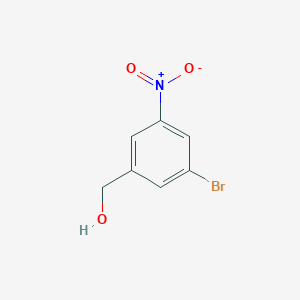

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)